![molecular formula C8H17O10P3-4 B14266454 [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 132894-24-7](/img/structure/B14266454.png)
[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate is a phosphorus-based compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions, including specific temperature and stirring times, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of phosphorus-centered radicals, which play a crucial role in the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various organophosphorus compounds, which have significant applications in different fields .
Scientific Research Applications
[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate involves the transfer of phosphoryl groups, which are central to its reactivity. This process is catalyzed by specific enzymes and involves the formation of phosphoryl intermediates, which play a crucial role in the compound’s effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate include other phosphorus-based compounds such as bis(2-ethylhexyl) phosphate and various organophosphorus compounds .
Uniqueness: What sets this compound apart from similar compounds is its unique chemical structure and reactivity. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable subject of study in scientific research .
Properties
CAS No. |
132894-24-7 |
|---|---|
Molecular Formula |
C8H17O10P3-4 |
Molecular Weight |
366.14 g/mol |
IUPAC Name |
[[2-ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C8H21O10P3/c1-3-5-6-8(4-2)7-16-20(12,13)18-21(14,15)17-19(9,10)11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15)(H2,9,10,11)/p-4 |
InChI Key |
LFRHQURVRBXVQI-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



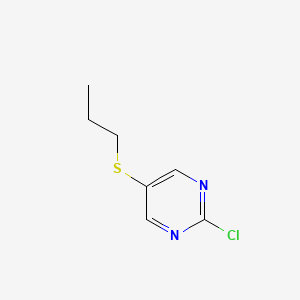
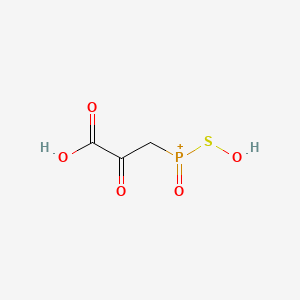
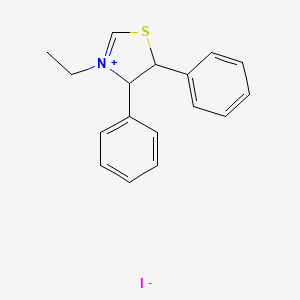

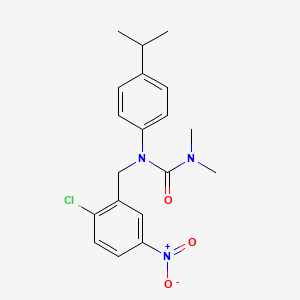
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
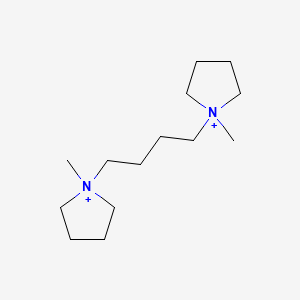
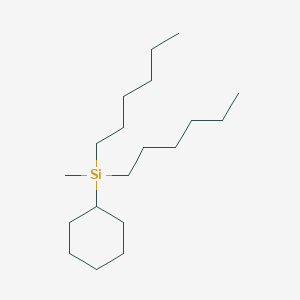

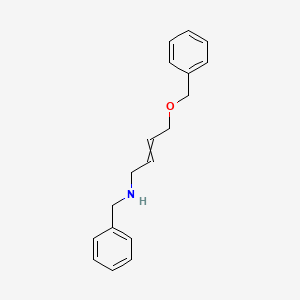
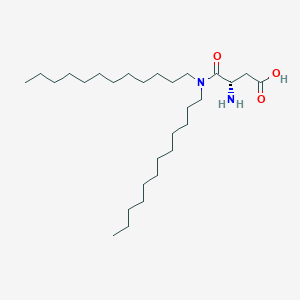
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
